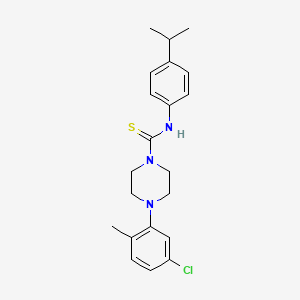

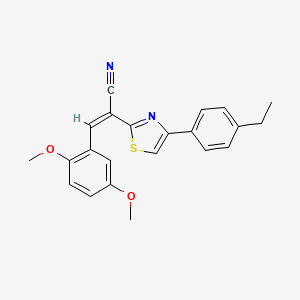

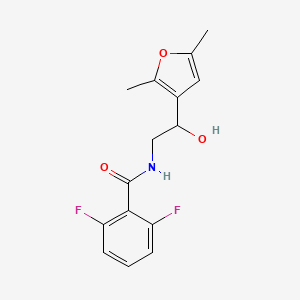

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine, is a topic of interest in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Various methods for the synthesis of pyrimidines are described in the literature .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopropyl group, and a pyrimidine ring. The orientation of these groups can influence the molecule’s physical and chemical properties .科学的研究の応用

Synthesis and Chemical Properties

Facile Synthesis Techniques

Research has led to the development of facile synthesis methods for pyrimidine derivatives, which are crucial in pharmaceutical chemistry. For example, acid-catalyzed intramolecular cyclisation of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been used to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, showcasing moderate to good yields through a simple one-step procedure (Gazizov et al., 2015).

Antiviral and Antibacterial Applications

Certain pyrimidine derivatives have shown potential in inhibiting retrovirus replication in cell culture. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have marked inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit with varying degrees of cytostatic effects on cell cultures (Hocková et al., 2003).

Scaffold for Biologically Active Compounds

The synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure highlights its importance as a scaffold for a new class of fluoroquinolone-like antibacterial agents, demonstrating the potential of such compounds in therapeutic applications (Rosen et al., 2009).

Biological and Pharmaceutical Research

Antitumor Agents

Modifications of pyrimidine derivatives, initially developed as antiviral agents, have led to compounds with potent antitumor activities. By introducing specific groups at various positions on the pyrimidine ring, researchers have developed derivatives with significant inhibitory effects on specific protein kinases involved in tumor growth (Kimura et al., 2006).

Analgesic Agents

The compound 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through modifications of cyclopropane derivatives, showcased significant analgesic potency without narcotic effects. This research demonstrates the potential of pyrimidine and cyclopropyl derivatives in developing new, non-addictive pain management solutions (Epstein et al., 1981).

作用機序

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds to which 2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine belongs, have been studied for their anticancer properties . They have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Mode of Action

Related compounds have been found to interact with their targets, leading to up-regulation of p53, bax, dr4, and dr5, and down-regulation of bcl2, il-8, and cdk4 in treated cells .

Biochemical Pathways

, related compounds have been found to inhibit the α-amylase enzyme, which plays a critical role in the breakdown of complex carbohydrates into glucose. This inhibition can lead to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

The molecular weight of the compound is 219288, which is within the optimal range for oral bioavailability.

Result of Action

Related compounds have shown promising cytotoxic effects against various human cancer cell lines . They have also been found to cause cell cycle arrest at the G1/S phase in MCF7 cells .

Action Environment

The stability of related compounds has been studied under various conditions, paving the way for their streamlined and sustainable manufacture .

特性

IUPAC Name |

2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-16-10-5-7-15(8-10)11-4-6-13-12(14-11)9-2-3-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVIWIPVXIRYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC(=NC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)

![5-Bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B2509904.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2509907.png)